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Compound of Interest

Compound Name: Trichloro(trimethylamine)boron

Cat. No.: B074321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on
Trichloro(trimethylamine)boron, a significant Lewis acid-base adduct. The document
summarizes key quantitative data, outlines detailed experimental and computational protocols,
and presents visual representations of its chemical behavior, offering a comprehensive
resource for researchers in chemistry and drug development.

Core Molecular Properties: A Quantitative Overview

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio
methods, have provided significant insights into the structural and energetic properties of
Trichloro(trimethylamine)boron. These computational approaches offer a powerful
complement to experimental techniques like X-ray diffraction and gas-phase electron
diffraction.

Geometrical Parameters

The molecular geometry of Trichloro(trimethylamine)boron has been a key focus of
theoretical investigations. The formation of the dative bond between the boron and nitrogen
atoms leads to a distorted tetrahedral geometry around the boron center. A comparison of
selected experimental and theoretical geometrical parameters is presented in Table 1.
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Parameter

Experimental Value
(Gas-Phase
Electron
Diffraction)[1]

Theoretical Value
(DFT)

Description

B-N Bond Length

1.652 + 0.009 A

Data not available in

search results

The length of the
dative covalent bond
between the Boron

and Nitrogen atoms.

B-Cl Bond Length

1.836 +0.002 A

Data not available in

search results

The length of the
covalent bonds
between the Boron

and Chlorine atoms.

C-N Bond Length

1.497 + 0.003 A

Data not available in

search results

The length of the
covalent bonds
between the Carbon
and Nitrogen atoms in
the trimethylamine

moiety.

Data not available in

The angle between

CI-B-Cl Bond Angle 110.9+0.2° the Chlorine, Boron,
search results ]
and Chlorine atoms.
The angle between
) ) the Carbon, Nitrogen,
Data not available in )
C-N-C Bond Angle 108.1 +0.3° and Carbon atoms in

search results

the trimethylamine

moiety.

Note: While DFT calculations have been performed, specific theoretical values for all

parameters were not available in the provided search results. The experimental values are from

a gas-phase electron diffraction study.

Vibrational Frequencies
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Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for
characterizing the bonding within Trichloro(trimethylamine)boron. The formation of the B-N
dative bond gives rise to a characteristic stretching vibration.

. . Experimental Theoretical Lo
Vibrational Mode Description
Frequency (IR) Frequency (DFT)
Stretching vibration of
Data not available in the dative bond
B-N Stretch ~780 cm™t
search results between Boron and

Nitrogen.

Note: A comprehensive list of theoretical vibrational frequencies was not available in the search
results.

Methodologies and Protocols
Synthesis Protocol: Direct Adduct Formation

The primary method for the synthesis of Trichloro(trimethylamine)boron is the direct reaction
between boron trichloride (BCls), a strong Lewis acid, and trimethylamine (N(CHs)s), a Lewis
base.

Materials:

e Boron trichloride (BCl3)

o Trimethylamine (N(CHs)3)

e Anhydrous, non-polar solvent (e.g., hexane or benzene)
Procedure:

e In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve trimethylamine in the anhydrous
solvent in a reaction vessel equipped with a stirring mechanism and a cooling bath.

o Slowly add a solution of boron trichloride in the same solvent to the trimethylamine solution
with vigorous stirring. The reaction is exothermic and should be maintained at a low
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temperature to prevent side reactions.

o A white precipitate of Trichloro(trimethylamine)boron will form.

 After the addition is complete, continue stirring for a specified period to ensure the reaction
goes to completion.

e The solid product is then isolated by filtration, washed with the anhydrous solvent to remove
any unreacted starting materials, and dried under vacuum.

Computational Protocol: A General DFT Approach

While specific computational details from a single definitive study on
Trichloro(trimethylamine)boron are not fully available in the provided search results, a
general protocol for performing DFT calculations on such a Lewis acid-base adduct is outlined
below. This protocol is based on commonly employed methodologies for similar systems.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
o Geometry Optimization:

o Functional: A hybrid functional such as B3LYP is a common choice for geometry
optimizations of main group compounds.

o Basis Set: A Pople-style basis set like 6-311+G(d,p) is typically used to provide a good
balance between accuracy and computational cost. The inclusion of diffuse functions (+) is
important for describing the lone pairs and potential charge transfer, while polarization
functions (d,p) are crucial for accurately modeling the bonding.

o Procedure: An initial guess for the molecular geometry is constructed. The energy of this
geometry is then minimized with respect to the nuclear coordinates, resulting in the
optimized equilibrium structure.

 Vibrational Frequency Calculation:
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o Procedure: Following a successful geometry optimization, a frequency calculation is
performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)). This calculation yields
the harmonic vibrational frequencies, which can be compared with experimental IR and
Raman spectra. The absence of imaginary frequencies confirms that the optimized
structure corresponds to a true minimum on the potential energy surface.

e Bonding Analysis:

o Methods: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to
investigate the nature of the B-N dative bond, including charge transfer and orbital

interactions.

Visualizing Chemical Processes
Logical Workflow for Theoretical Investigation

The following diagram illustrates a typical workflow for the theoretical investigation of a Lewis
acid-base adduct like Trichloro(trimethylamine)boron.
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Caption: A flowchart outlining the typical computational workflow for the theoretical study of
Trichloro(trimethylamine)boron.

Signaling Pathway: Nucleophilic Substitution at the
Boron Center

One of the key reactions of Trichloro(trimethylamine)boron is nucleophilic substitution at the
electron-deficient boron atom. The stability of the B-N bond often means that substitution
occurs at the B-ClI positions. The following diagram illustrates the general mechanism for this
process.

Click to download full resolution via product page

Caption: A simplified representation of the nucleophilic substitution reaction pathway for
Trichloro(trimethylamine)boron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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